PRMT3 Inhibitory Potency of SGC707 vs. the Pan-Type I Inhibitor MS023
SGC707 inhibits PRMT3 methyltransferase activity with an IC50 of 31 nM, as measured by scintillation proximity assay under balanced substrate conditions (substrate and cofactor concentrations equal to their Km values). The pan-type I PRMT inhibitor MS023 yields a substantially weaker IC50 of 119 nM against the same enzyme under identical assay design [1][2]. This 3.8-fold difference in potency, combined with SGC707’s allosteric mechanism, provides a quantifiable advantage for experiments requiring complete PRMT3 inhibition at concentrations that minimize off-target type I PRMT engagement.
| Evidence Dimension | Inhibition of PRMT3 enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 31 ± 2 nM (SPA; balanced conditions) |
| Comparator Or Baseline | MS023: 119 ± 14 nM (SPA; balanced conditions) |
| Quantified Difference | 3.8-fold more potent |
| Conditions | In vitro scintillation proximity assay (SPA) using full-length human PRMT3 with histone H4 peptide substrate; substrate and SAM concentrations equal to Km. |
Why This Matters
A 3.8-fold higher on-target potency allows researchers to achieve ≥90% PRMT3 inhibition at concentrations where MS023 would inhibit PRMT1, 6, and 8 by >50%, directly impacting experimental interpretability.
- [1] Kaniskan HU, Eram MS, Zhao K, et al. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). Angew Chem Int Ed Engl. 2015;54(17):5166-5170. doi:10.1002/anie.201412154. View Source
- [2] Eram MS, Shen Y, Szewczyk MM, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016;11(3):772-781. doi:10.1021/acschembio.5b00839. View Source
